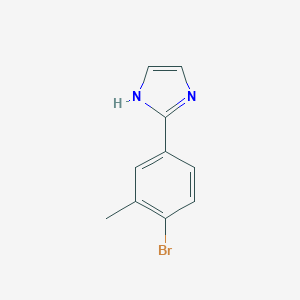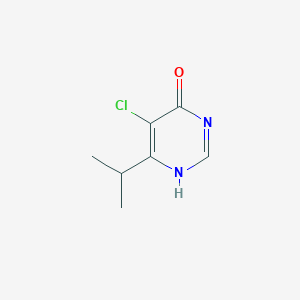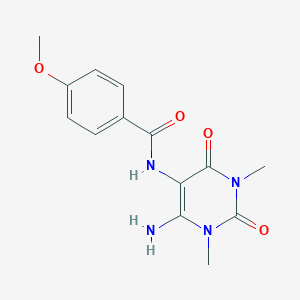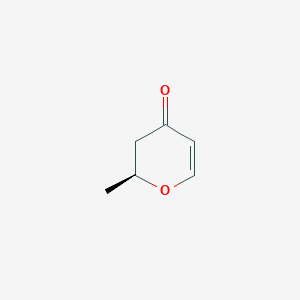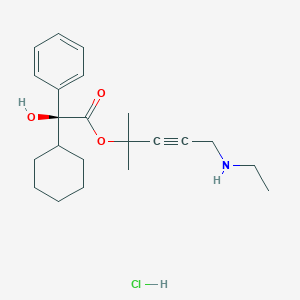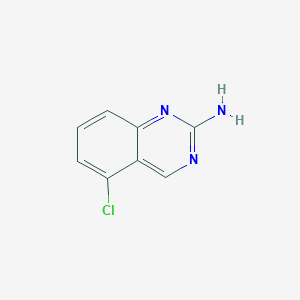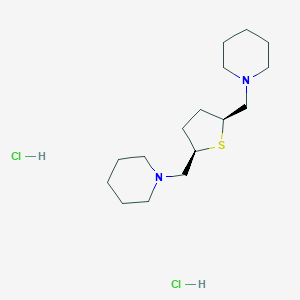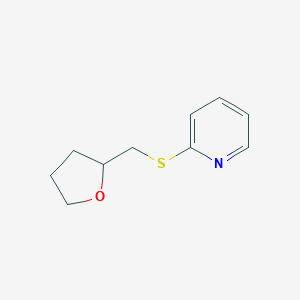
2-(Oxolan-2-ylmethylsulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxolan-2-ylmethylsulfanyl)pyridine, also known as 2-OMSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of organic compounds known as pyridines and is characterized by its unique chemical structure. In
Mécanisme D'action
The mechanism of action of 2-(Oxolan-2-ylmethylsulfanyl)pyridine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various biochemical pathways in the body. For example, 2-(Oxolan-2-ylmethylsulfanyl)pyridine has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(Oxolan-2-ylmethylsulfanyl)pyridine has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the growth of certain microorganisms, and reduce inflammation. Additionally, 2-(Oxolan-2-ylmethylsulfanyl)pyridine has been found to have a protective effect on the liver, suggesting its potential use in the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Oxolan-2-ylmethylsulfanyl)pyridine in lab experiments is its high purity and stability. Additionally, the synthesis method for 2-(Oxolan-2-ylmethylsulfanyl)pyridine is relatively straightforward, making it easy to produce in large quantities. However, one limitation of using 2-(Oxolan-2-ylmethylsulfanyl)pyridine in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on 2-(Oxolan-2-ylmethylsulfanyl)pyridine. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Oxolan-2-ylmethylsulfanyl)pyridine and its potential use in the development of new antibiotics. Finally, more research is needed to explore the safety and efficacy of 2-(Oxolan-2-ylmethylsulfanyl)pyridine in humans.
In conclusion, 2-(Oxolan-2-ylmethylsulfanyl)pyridine is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique chemical structure and biochemical properties make it an interesting candidate for further research. By understanding its synthesis method, mechanism of action, and potential applications, we can continue to explore the many possibilities of 2-(Oxolan-2-ylmethylsulfanyl)pyridine in scientific research.
Méthodes De Synthèse
The synthesis of 2-(Oxolan-2-ylmethylsulfanyl)pyridine involves the reaction of 2-pyridinemethanethiol with oxirane in the presence of a catalyst. The resulting product is 2-(Oxolan-2-ylmethylsulfanyl)pyridine. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-(Oxolan-2-ylmethylsulfanyl)pyridine has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, 2-(Oxolan-2-ylmethylsulfanyl)pyridine has been found to have anti-inflammatory and antioxidant effects, suggesting its potential use in the treatment of inflammatory diseases and oxidative stress-related disorders.
Propriétés
Numéro CAS |
171557-74-7 |
|---|---|
Nom du produit |
2-(Oxolan-2-ylmethylsulfanyl)pyridine |
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
2-(oxolan-2-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C10H13NOS/c1-2-6-11-10(5-1)13-8-9-4-3-7-12-9/h1-2,5-6,9H,3-4,7-8H2 |
Clé InChI |
FJLLOUYSNCCMCE-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CSC2=CC=CC=N2 |
SMILES canonique |
C1CC(OC1)CSC2=CC=CC=N2 |
Synonymes |
Pyridine,2-[[(tetrahydro-2-furanyl)methyl]thio]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



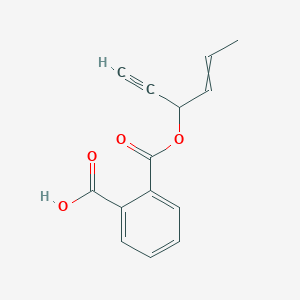
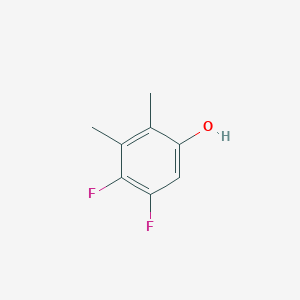

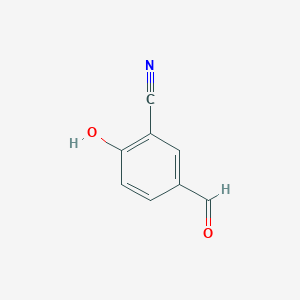
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)
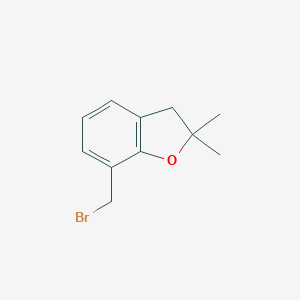
![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)
